3,5,5-Trimethyl-2-pyrazoline

Catalytic Cyclization Lewis Acid Catalysis Ketazine Conversion

3,5,5-Trimethyl-2-pyrazoline is a 5,5-gem-dimethyl-substituted 2-pyrazoline derivative (C6H12N2, MW 112.17 g/mol). The gem-dimethyl group at the 5-position imparts distinct steric and electronic characteristics that directly influence its synthetic efficiency, oxidative behavior, and coordination chemistry.

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
CAS No. 3975-85-7
Cat. No. B3052242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,5-Trimethyl-2-pyrazoline
CAS3975-85-7
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCC1=NNC(C1)(C)C
InChIInChI=1S/C6H12N2/c1-5-4-6(2,3)8-7-5/h8H,4H2,1-3H3
InChIKeyMEVTUZFUVAZEPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5,5-Trimethyl-2-pyrazoline (CAS 3975-85-7): Technical Identity and Procurement Relevance


3,5,5-Trimethyl-2-pyrazoline is a 5,5-gem-dimethyl-substituted 2-pyrazoline derivative (C6H12N2, MW 112.17 g/mol) [1]. The gem-dimethyl group at the 5-position imparts distinct steric and electronic characteristics that directly influence its synthetic efficiency, oxidative behavior, and coordination chemistry. For scientific procurement, selecting this specific substitution pattern is critical because the compound serves as a benchmark substrate in catalytic cyclization studies and as a sterically defined ligand for transition metal complexes [2][3].

Why Not All 2-Pyrazolines Are Interchangeable: Structural Demands of 3,5,5-Trimethyl-2-pyrazoline in Catalytic and Oxidative Processes


Generic substitution among 2-pyrazolines is unreliable because the steric bulk of the substituents directly governs cyclization efficiency and oxidative product distribution. For 3,5,5-trimethyl-2-pyrazoline, the gem-dimethyl group at the 5-position provides minimal steric hindrance relative to larger alkyl groups, leading to the highest reported cyclization conversions [1][2]. Furthermore, this substitution pattern dictates a specific oxidation mechanism that diverges from other methyl-substituted pyrazolines, directly impacting the purity and identity of downstream pyrazole products . The quantitative evidence below demonstrates that substitution pattern is a dominant variable.

Quantitative Differentiation of 3,5,5-Trimethyl-2-pyrazoline Against Closest Analogs


FeCl3-Catalyzed Cyclization: 95% Conversion and 99% Selectivity Outperforming Competing Metal Lewis Acids

In a systematic screen of transition metal Lewis acids for the intramolecular cyclization of 2-propyl ketazine to 3,5,5-trimethyl-2-pyrazoline, FeCl3 achieved the highest catalytic performance. Competing metals Zn2+, Cu2+, Cr3+, Mn2+, Co2+, and Ni2+ all yielded lower conversions and selectivities, though individual values were not fully disclosed in the study [1]. The stark superiority of FeCl3 defines a clear procurement criterion for researchers optimizing synthetic routes.

Catalytic Cyclization Lewis Acid Catalysis Ketazine Conversion

Brønsted Ionic Liquid [PsBim][CF3SO3] Achieves 98% Conversion and 99% Selectivity, Surpassing Traditional Oxalic Acid

The Brønsted ionic liquid [PsBim][CF3SO3] catalyzed the cyclization of 2-propyl ketazine to 3,5,5-trimethyl-2-pyrazoline with 98% conversion and 99% selectivity at 90 °C within 4 h [1]. In contrast, the traditional protonic acid catalyst oxalic acid required a 1:1 molar ratio with ketazine and achieved only a 78% maximum yield [1]. This 20 percentage-point gain in conversion and near-perfect selectivity directly addresses the efficiency gap of conventional acid-catalyzed routes.

Ionic Liquid Catalysis Green Chemistry Cyclization Selectivity

Steric Hindrance Governs Cyclization: Methyl Substituent (3,5,5-Trimethyl) Delivers Highest Conversion Among Alkyl Pyrazolines

Substrate screening in two independent catalytic systems reveals a consistent steric hindrance trend: the methyl-substituted ketazine (yielding 3,5,5-trimethyl-2-pyrazoline) achieves the highest cyclization conversion. Under FeCl3 catalysis, conversions follow methyl (95%) > ethyl (83%) > propyl (68%) > butyl (55%) [1]. Under Brønsted ionic liquid catalysis, the same trend holds: methyl (98%) > ethyl (93%) > n-propyl (87%) > n-butyl (81%) > isopropyl (52%) > isobutyl (46%) > neobutyl (13%) [2]. The minimal steric bulk of the methyl group at the 5-position is the dominant factor.

Steric Effects Substrate Scope Structure-Activity Relationship

Oxidation Mechanism Divergence: 3,5,5-Trimethyl-2-pyrazoline Follows a Distinct Bromination Pathway vs. 5-Methyl and 3-Methyl Analogs

Theoretical and experimental studies on bromine oxidation reveal that 3,5,5-trimethyl-2-pyrazoline undergoes bromination via a different intermediate than 5-methyl-2-pyrazoline or 3-methyl-2-pyrazoline. The gem-dimethyl group at the 5-position directs the reaction toward a 3-bromo-1-pyrazoline intermediate, whereas the other methyl-substituted pyrazolines proceed through alternative pathways . Although isolated yields are not reported in the comparative study, the divergent mechanisms imply that the product distribution and impurity profile will differ significantly.

Oxidation Mechanism Regioselectivity Pyrazole Synthesis

Palladium(II) Coordination: 3,5,5-Trimethyl-2-pyrazoline Forms Defined Adducts with Distinct Ligand Basicity

3,5,5-Trimethyl-2-pyrazoline reacts with (C6H5CN)2PdCl2 to form well-characterized adducts L2PdCl2 and (LPdCl2)n, with the ligand basicity measured and found to correlate with its donor strength [1]. Compared to acetone azine and acetone hydrazone, 3,5,5-trimethyl-2-pyrazoline exhibits a distinct basicity that influences the stability and structure of the resulting palladium complexes. This coordination behavior is relevant for catalytic applications where ligand electronic properties must be matched to the metal center.

Coordination Chemistry Ligand Basicity Palladium Adducts

Procurement-Driven Application Scenarios for 3,5,5-Trimethyl-2-pyrazoline Based on Verified Differentiation


Catalytic Methodology Development: Benchmark Substrate for Lewis Acid and Ionic Liquid Screening

3,5,5-Trimethyl-2-pyrazoline is the preferred substrate for evaluating new catalysts for ketazine cyclization because its minimal steric bulk yields the highest baseline conversion, enabling sensitive differentiation between catalyst performances. The availability of quantitative benchmarks (95% with FeCl3 [1]; 98% with [PsBim][CF3SO3] [2]) provides a quantitative yardstick for new catalyst development.

Green Chemistry Route Scouting: Replacement of Stoichiometric Protonic Acids with Ionic Liquids

The demonstrated 20-percentage-point conversion improvement and elimination of stoichiometric oxalic acid [1] position 3,5,5-trimethyl-2-pyrazoline as the compound of choice when transitioning from traditional acid-catalyzed cyclization to a catalytic ionic liquid process. This directly reduces waste and improves process mass intensity.

Sterically Defined Pyrazoline Building Block for Medicinal Chemistry and Agrochemical Synthesis

The defined steric profile of the gem-dimethyl group ensures the highest synthetic efficiency among alkyl-substituted 2-pyrazolines [1][2], making it the preferred starting material when subsequent derivatization requires a 2-pyrazoline core with minimal steric interference at the 5-position.

Coordination Chemistry: Non-Reducing N-Donor Ligand for Palladium Complex Synthesis

Unlike acetone hydrazone, which rapidly reduces PdCl2 to Pd(0), 3,5,5-trimethyl-2-pyrazoline forms stable adducts L2PdCl2 and (LPdCl2)n [1], making it a reliable ligand for preparing palladium(II) precatalysts where controlled coordination and avoidance of metal reduction are critical.

Quote Request

Request a Quote for 3,5,5-Trimethyl-2-pyrazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.